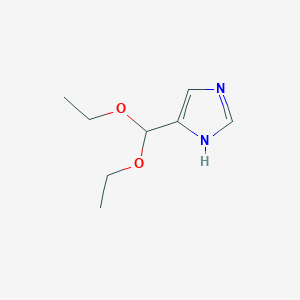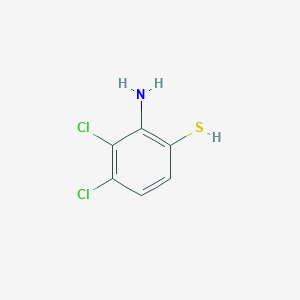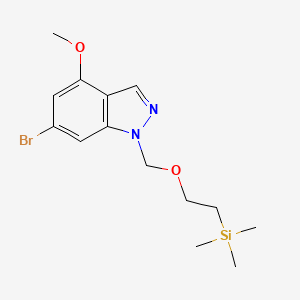![molecular formula C7H4BrClN4 B12832211 7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine is a heterocyclic compound with the molecular formula C7H3BrClN3 and a molecular weight of 244.48 g/mol . This compound is part of the pyrido[3,2-D]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine typically involves the chlorination and bromination of pyrido[3,2-D]pyrimidine derivatives. One common method includes the chlorination of 6-bromopyrido[3,2-D]pyrimidin-4-ol, which is prepared by heating 2-amino-5-bromonicotinic acid with formic acid, triethyl orthoformate, or formamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar chlorination and bromination reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[3,2-D]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these kinases, the compound can interfere with cell signaling pathways, leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-D]pyrimidine
- 6-Bromo-3,4-dihydro-4-oxothieno[2,3-D]pyrimidine
- 7-Bromothieno[3,2-D]pyrimidine
Uniqueness
7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the pyrido[3,2-D]pyrimidine core makes it a versatile intermediate for further chemical modifications and applications .
Eigenschaften
Molekularformel |
C7H4BrClN4 |
|---|---|
Molekulargewicht |
259.49 g/mol |
IUPAC-Name |
7-bromo-4-chloropyrido[3,2-d]pyrimidin-6-amine |
InChI |
InChI=1S/C7H4BrClN4/c8-3-1-4-5(13-7(3)10)6(9)12-2-11-4/h1-2H,(H2,10,13) |
InChI-Schlüssel |
ZVQUWEKPAIJRFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=C1Br)N)C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)

![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)

![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)


![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)



